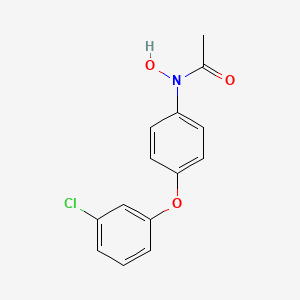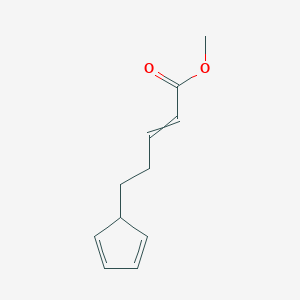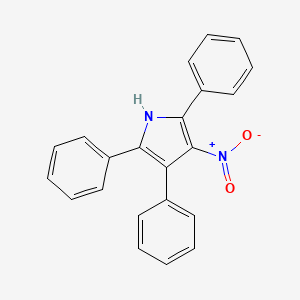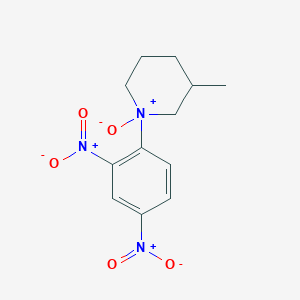
(1-Chloroethylideneamino) dipentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloroethylideneamino) dipentyl phosphate is an organophosphorus compound with the molecular formula C12H25ClNO4P This compound is characterized by the presence of a chloroethylideneamino group attached to a dipentyl phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroethylideneamino) dipentyl phosphate typically involves the reaction of ethanimidoyl chloride with bis(pentyloxy)phosphinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of ethanimidoyl chloride by reacting ethylamine with thionyl chloride.
- Reaction of ethanimidoyl chloride with bis(pentyloxy)phosphinyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Chloroethylideneamino) dipentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate esters or reduction to yield phosphine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acids or bases at elevated temperatures.
Substitution: Reactions are performed using nucleophiles in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products:
- Hydrolysis yields phosphonic acids and amines.
- Substitution reactions produce various substituted phosphates.
- Oxidation results in the formation of phosphonate esters.
Wissenschaftliche Forschungsanwendungen
(1-Chloroethylideneamino) dipentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a precursor for the preparation of phosphonate esters.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-Chloroethylideneamino) dipentyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites, thereby modulating their activity. The presence of the chloroethylideneamino group allows for specific interactions with target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Diphenyl tolyl phosphate
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
Comparison: (1-Chloroethylideneamino) dipentyl phosphate is unique due to its specific structural features, such as the chloroethylideneamino group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. While compounds like diphenyl tolyl phosphate and triphenyl phosphate are primarily used as flame retardants and plasticizers, this compound’s unique structure allows for broader applications in scientific research and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
111737-70-3 |
|---|---|
Molekularformel |
C12H25ClNO4P |
Molekulargewicht |
313.76 g/mol |
IUPAC-Name |
(1-chloroethylideneamino) dipentyl phosphate |
InChI |
InChI=1S/C12H25ClNO4P/c1-4-6-8-10-16-19(15,18-14-12(3)13)17-11-9-7-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
RHFZYKVGAJPSMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(OCCCCC)ON=C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)







![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)





